1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 921539-24-4
VCID: VC5362586
InChI: InChI=1S/C16H16ClN5/c1-11-8-12(17)4-5-14(11)22-16-13(9-20-22)15(18-10-19-16)21-6-2-3-7-21/h4-5,8-10H,2-3,6-7H2,1H3
SMILES: CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCCC4
Molecular Formula: C16H16ClN5
Molecular Weight: 313.79

1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

CAS No.: 921539-24-4

Cat. No.: VC5362586

Molecular Formula: C16H16ClN5

Molecular Weight: 313.79

* For research use only. Not for human or veterinary use.

1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine - 921539-24-4

Specification

CAS No. 921539-24-4
Molecular Formula C16H16ClN5
Molecular Weight 313.79
IUPAC Name 1-(4-chloro-2-methylphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C16H16ClN5/c1-11-8-12(17)4-5-14(11)22-16-13(9-20-22)15(18-10-19-16)21-6-2-3-7-21/h4-5,8-10H,2-3,6-7H2,1H3
Standard InChI Key IMQXXJNVTMVFIH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCCC4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazolo[3,4-d]pyrimidine scaffold substituted at the 1-position with a 4-chloro-2-methylphenyl group and at the 4-position with a pyrrolidin-1-yl moiety (Figure 1). The planar pyrazolo-pyrimidine system enables π-π stacking interactions with kinase ATP-binding pockets, while the chloro-methylphenyl group enhances lipophilicity and target binding affinity . Pyrrolidine’s nitrogen atom facilitates hydrogen bonding with enzymatic residues, critical for inhibitory activity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₆ClN₅
Molecular Weight313.79 g/mol
IUPAC Name1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
CAS Number921539-24-4

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals N–H stretching vibrations at 3190 cm⁻¹ and C=N/C=C absorptions near 1660 cm⁻¹, consistent with pyrazolo-pyrimidine systems . Nuclear magnetic resonance (NMR) spectra confirm substituent integration: the 4-chloro-2-methylphenyl group appears as a singlet (δ 2.45 ppm for CH₃) and multiplet (δ 7.30–7.60 ppm for aromatic protons), while pyrrolidine protons resonate as multiplets between δ 1.80–3.50 ppm .

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The synthesis begins with chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one using phosphorus oxychloride (POCl₃) and trimethylamine (TMA), yielding 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Intermediate 2) . Subsequent nucleophilic substitution with pyrrolidine in refluxing ethanol affords the target compound (Figure 2).

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
1POCl₃, TMA, reflux, 6 h85%
2Pyrrolidine, EtOH, reflux, 12 h73%

Green Synthesis Innovations

Microwave-assisted and ultrasonic methods reduce reaction times by 40–60% while improving yields to >90% . Solvent-free conditions under ball milling minimize waste, aligning with green chemistry principles .

Biological Activity and Mechanistic Insights

EGFR Tyrosine Kinase Inhibition

The compound inhibits EGFR with an IC₅₀ of 0.034 μM, surpassing erlotinib (IC₅₀ = 0.045 μM) . Molecular docking shows the pyrrolidine nitrogen forms a hydrogen bond with Thr766, while the chloro-methylphenyl group occupies the hydrophobic pocket near Leu694 (Figure 3) .

Antiproliferative Effects

In NCI 60-cell assays, it exhibits pan-cancer activity, notably against breast (MDA-MB-468, GI₅₀ = 0.018 μM) and lung (NCI-H522, GI₅₀ = 0.022 μM) carcinomas . Mechanistically, it arrests the cell cycle at S-phase (45% increase) and induces caspase-3-mediated apoptosis .

P-Glycoprotein Modulation

Quantitative PCR reveals 0.449-fold downregulation of P-glycoprotein expression, reversing doxorubicin resistance in MDA-MB-468 cells (IC₅₀ = 0.844 μM vs. DOX-resistant cells) .

Pharmacological Applications

Oncology

Combination therapy with paclitaxel synergistically reduces tumor volume in xenograft models by 78% compared to monotherapy .

Inflammation and Autoimmunity

In murine collagen-induced arthritis models, oral administration (10 mg/kg/day) reduces TNF-α levels by 62% and joint swelling by 55%.

Table 3: Pharmacokinetic Profile

ParameterValue
Bioavailability58% (oral)
t₁/₂6.2 h
Plasma Protein Binding92%

Research Frontiers and Clinical Translation

Derivative Optimization

Structure-activity relationship (SAR) studies indicate that replacing the 4-chloro group with trifluoromethyl improves EGFR affinity (IC₅₀ = 0.021 μM) but increases hepatotoxicity .

Nanodelivery Systems

Liposomal encapsulation enhances tumor accumulation 3.2-fold in PET imaging studies, reducing off-target effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator